molecular formula C7H8NaO3S+ B147522 Sodium p-toluenesulfonate CAS No. 657-84-1

Sodium p-toluenesulfonate

Cat. No. B147522
CAS RN: 657-84-1
M. Wt: 195.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
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Patent
US04123538

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]2[C:18](=[O:19])[CH2:17][O:16][CH2:15][C:14]2=[O:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][C:22]1[CH:23]=[CH:24][C:25]([S:28]([OH:31])(=[O:30])=[O:29])=[CH:26][CH:27]=1.[OH-].[Na+:33]>>[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:20])[CH2:15][O:16][CH2:17][C:18]([O-:29])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Na+:33].[S:28]([C:25]1[CH:26]=[CH:27][C:22]([CH3:21])=[CH:23][CH:24]=1)([O-:31])(=[O:30])=[O:29].[Na+:33] |f:2.3,4.5,6.7|

Inputs

Step One
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Smiles
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCCCCNC(COCC(=O)[O-])=O.[Na+]
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04123538

Procedure details

Preparation in situ from 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate. 43 milligrams (0.095 millimole) of 4-(6-piperidinohexyl)-3,5-dioxomorpholine.p-toluenesulfonate (prepared as described in Example IX) was dissolved in 2 milliliters of 0.1N sodium hydroxide (0.2 millimole) to obtain an aqueous solution of sodium [2-(6-piperidinohexyl)amino-2-oxoethoxy]acetate and sodium tosylate. The solution had the following spectral characteristics:
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]2[C:18](=[O:19])[CH2:17][O:16][CH2:15][C:14]2=[O:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][C:22]1[CH:23]=[CH:24][C:25]([S:28]([OH:31])(=[O:30])=[O:29])=[CH:26][CH:27]=1.[OH-].[Na+:33]>>[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:20])[CH2:15][O:16][CH2:17][C:18]([O-:29])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Na+:33].[S:28]([C:25]1[CH:26]=[CH:27][C:22]([CH3:21])=[CH:23][CH:24]=1)([O-:31])(=[O:30])=[O:29].[Na+:33] |f:2.3,4.5,6.7|

Inputs

Step One
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
4-(6-piperidinohexyl)-3,5-dioxomorpholine
Quantity
43 mg
Type
reactant
Smiles
N1(CCCCC1)CCCCCCN1C(COCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCCCCNC(COCC(=O)[O-])=O.[Na+]
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.